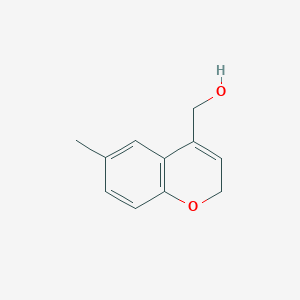

(6-methyl-2H-chromen-4-yl)methanol

説明

(6-Methyl-2H-chromen-4-yl)methanol (CAS: 111735-94-5) is a chromene derivative featuring a methyl group at the 6-position and a hydroxymethyl (-CH2OH) group at the 4-position of the chromene ring. Chromenes are heterocyclic compounds with a benzene ring fused to a pyran ring, widely studied for their applications in medicinal chemistry, material science, and organic synthesis.

特性

CAS番号 |

111735-94-5 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC名 |

(6-methyl-2H-chromen-4-yl)methanol |

InChI |

InChI=1S/C11H12O2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-4,6,12H,5,7H2,1H3 |

InChIキー |

CYOOQILHUVCRGW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)OCC=C2CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2H-chromen-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods: Industrial production of (6-methyl-2H-chromen-4-yl)methanol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: (6-methyl-2H-chromen-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of (6-methyl-2H-chromen-4-yl)aldehyde or (6-methyl-2H-chromen-4-yl)carboxylic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted chromenes with different functional groups.

科学的研究の応用

(6-メチル-2H-クロメン-4-イル)メタノールは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における構成要素として使用されます。

生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について調査されています。

医学: 特に新薬の開発において、潜在的な治療効果について検討されています。

作用機序

(6-メチル-2H-クロメン-4-イル)メタノールの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、フリーラジカルを捕捉することで抗酸化剤として作用し、細胞を酸化損傷から保護することができます。 さらに、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生物学的効果を引き起こす可能性があります .

類似の化合物:

- (6-メチル-2H-クロメン-4-イル)アルデヒド

- (6-メチル-2H-クロメン-4-イル)カルボン酸

- (6-メチル-2H-クロメン-4-イル)酢酸

比較: (6-メチル-2H-クロメン-4-イル)メタノールは、特定のヒドロキシル基を持つため、その類似体と比較して独特の化学反応性と生物活性を示します。 たとえば、ヒドロキシル基は水素結合を可能にし、この化合物の溶解性と生物学的標的との相互作用に影響を与える可能性があります .

類似化合物との比較

Structural Features and Molecular Properties

Key structural analogs of (6-methyl-2H-chromen-4-yl)methanol and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents (Positions) |

|---|---|---|---|---|

| (6-Methyl-2H-chromen-4-yl)methanol | 111735-94-5 | C11H12O2 | 176.21 | Methyl (6), Methanol (4) |

| 2H-1-Benzopyran-7-ol, 3-phenyl | 88040-00-0 | C15H12O2 | 224.26 | Phenyl (3), Hydroxy (7) |

| 5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene | 7473-31-6 | C24H22O4 | 374.43 | Dimethoxy (5,7), 4-Methoxyphenyl (3), Phenyl (4) |

| (6-Chloro-2-phenylpyrimidin-4-yl)methanol | 325685-75-4 | C11H9ClN2O | 220.65 | Chloro (6), Phenyl (2), Methanol (4) |

Key Observations :

- Substituent Effects: Polarity: The methanol group in the target compound increases polarity compared to analogs with methoxy or methyl groups. For example, 5,7-dimethoxy derivatives (CAS: 7473-31-6) exhibit higher lipophilicity due to ether linkages . Reactivity: The primary alcohol in (6-methyl-2H-chromen-4-yl)methanol is more reactive in esterification or oxidation reactions than ethers or ketones (e.g., 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde in ). Chloro substituents (CAS: 325685-75-4) may enhance electrophilic substitution reactivity .

Physical and Chemical Properties

- Melting Points: While direct data for (6-methyl-2H-chromen-4-yl)methanol are unavailable, analogs like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde exhibit high melting points (217–219°C) due to hydrogen bonding from hydroxyl and carbonyl groups . The methyl and methanol groups in the target compound may lower its melting point by reducing intermolecular interactions.

- Solubility: The methanol group enhances solubility in polar solvents (e.g., ethanol, DMSO), whereas methyl and phenyl substituents (e.g., CAS: 88040-00-0) favor solubility in nonpolar solvents .

Reactivity and Functionalization

- Oxidation: The primary alcohol in (6-methyl-2H-chromen-4-yl)methanol can be oxidized to a carboxylic acid or ketone, similar to chromene-4-carbaldehydes ().

- Esterification: The methanol group enables ester formation, a pathway exploited in for synthesizing chromone congeners with bioactivity .

- Substitution Reactions : Chloro-substituted analogs (e.g., CAS: 325685-75-4) undergo nucleophilic aromatic substitution, whereas methoxy groups are typically inert under mild conditions .

生物活性

(6-methyl-2H-chromen-4-yl)methanol, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(6-methyl-2H-chromen-4-yl)methanol is characterized by its chromenone structure with a methyl group at the 6-position. Its molecular formula is , and it has a molecular weight of 150.19 g/mol. The compound's structural features contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

Antioxidant Properties

One of the most significant biological activities of (6-methyl-2H-chromen-4-yl)methanol is its antioxidant capability. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have demonstrated that (6-methyl-2H-chromen-4-yl)methanol exhibits anticancer properties . For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

In a comparative study, the IC50 values for (6-methyl-2H-chromen-4-yl)methanol were found to be lower than those of several known anticancer agents, indicating its potential as a lead compound for further development .

The biological activity of (6-methyl-2H-chromen-4-yl)methanol can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

- Inhibition of Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage, which is often linked to cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induces apoptosis in MCF-7 and HCT116 cells | |

| Cytotoxicity | IC50 values lower than standard agents |

Case Study: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, (6-methyl-2H-chromen-4-yl)methanol demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. This was notably more effective than traditional chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer agent .

化学反応の分析

Oxidation Reactions

The primary alcohol group in (6-methyl-2H-chromen-4-yl)methanol undergoes oxidation to form aldehydes, ketones, or carboxylic acids.

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC).

-

Conditions :

-

Aldehyde formation : Mild conditions (e.g., PCC in dichloromethane at 25°C).

-

Carboxylic acid formation : Strong oxidizing agents (e.g., KMnO₄ in acidic/alkaline media under reflux).

-

Example :

Oxidation with KMnO₄ in acidic conditions yields (6-methyl-2H-chromen-4-yl)carboxylic acid, a precursor for further derivatization .

Esterification and Etherification

The hydroxymethyl group participates in ester and ether formation.

Esterification

-

Reagents : Acetic anhydride, acyl chlorides, or acid catalysts (e.g., H₂SO₄).

-

Conditions : Room temperature or mild heating (40–60°C).

-

Products : Esters such as (6-methyl-2H-chromen-4-yl)methyl acetate .

Etherification

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH).

-

Conditions : Phase-transfer catalysis or anhydrous solvents (e.g., DMF).

Nucleophilic Substitution

The hydroxyl group can be converted into a better leaving group (e.g., tosylate) for substitution reactions.

-

Reagents : Tosyl chloride (TsCl), followed by nucleophiles (amines, thiols).

-

Conditions :

Example :

Reaction with sodium hydrosulfide (NaSH) yields (6-methyl-2H-chromen-4-yl)methanethiol, a potential precursor for sulfur-containing heterocycles .

Formation of Heterocycles

The hydroxymethyl group facilitates cyclization reactions to form bioactive heterocycles.

Catalytic Coupling Reactions

Copper-catalyzed reactions enable C–X bond formation for complex derivatives.

| Reaction Type | Catalyst | Reducing Agent | Solvent | Temp. | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Azide-alkyne cycloaddition | CuSO₄·5H₂O | Sodium ascorbate | t-butanol/water | 25°C | 51–69 | |

| Ullmann coupling | Cu(OAc)₂ | – | Methanol | 25°C | 37–64 |

Applications :

Comparative Reaction Efficiency

Key parameters influencing reaction outcomes:

| Parameter | Oxidation | Esterification | Heterocyclization |

|---|---|---|---|

| Optimal Temp. | 60–80°C | 25–40°C | 80–100°C |

| Catalyst | KMnO₄/CrO₃ | H₂SO₄ | KOH |

| Yield Range (%) | 45–70 | 65–85 | 70–80 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-methyl-2H-chromen-4-yl)methanol, and what analytical methods validate its purity and structure?

- Synthesis : Common methods include Mannich reactions or functionalization of chromene precursors. For example, hydroxylation of 6-methyl-4-methylchromene derivatives followed by reduction can yield the target compound. Reaction optimization (e.g., solvent selection, catalyst loading) is critical for yield improvement .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic analysis (XRD) via SHELXL refines bond lengths and angles .

Q. How is crystallographic data for (6-methyl-2H-chromen-4-yl)methanol processed, and which software tools are recommended?

- Data Processing : SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography. Anisotropic displacement parameters are refined to model atomic vibrations .

- Visualization : ORTEP-III (via WinGX) generates thermal ellipsoid diagrams, while Mercury or Olex2 assists in packing diagram analysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility or stability be resolved across studies?

- Validation : Replicate experiments under controlled conditions (e.g., temperature, solvent purity). Use orthogonal methods (e.g., HPLC for purity, TGA for thermal stability) .

- Example : If solubility in methanol varies, conduct Karl Fischer titration to rule out water content discrepancies. Cross-reference with DSC data to identify polymorphic forms .

Q. What computational strategies predict the biological activity of (6-methyl-2H-chromen-4-yl)methanol derivatives?

- In Silico Methods : Molecular docking (AutoDock, GOLD) assesses binding affinity to target enzymes (e.g., kinases). QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity). MD simulations evaluate ligand-protein stability over time .

Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how are they addressed?

- Challenges : High thermal motion in methyl or hydroxyl groups may lead to overfitting.

- Solutions : Apply restraints (e.g., SIMU/DELU in SHELXL) to limit unreasonable displacement. Validate models using R-factor convergence and difference density maps .

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in derivatization reactions?

- Steric Effects : Bulky substituents on the chromene ring hinder nucleophilic attack. Use bulky base catalysts (e.g., DBU) to mitigate steric crowding during esterification .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the hydroxymethyl carbon, favoring nucleophilic substitution. Monitor via Hammett plots .

Methodological Recommendations

- Synthesis Optimization : Screen green solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability .

- Data Contradictions : Apply multi-method validation (e.g., XRD + solid-state NMR) to resolve polymorphic ambiguities .

- Ethical Reporting : Disclose negative results (e.g., failed derivatization attempts) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。